molecular formula C6H6BrN3O2 B2639893 Methyl 6-amino-5-bromopyrimidine-4-carboxylate CAS No. 2383970-02-1

Methyl 6-amino-5-bromopyrimidine-4-carboxylate

Cat. No.: B2639893
CAS No.: 2383970-02-1
M. Wt: 232.037
InChI Key: DGZKVJLFUCDMPP-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-bromopyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H6BrN3O2 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-bromopyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method starts with 6-amino-4-hydroxypyrimidine, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The resulting 6-amino-5-bromopyrimidine-4-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-bromopyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Nitro derivatives of the pyrimidine.

    Reduction: Alkylamine derivatives.

    Ester Hydrolysis: 6-amino-5-bromopyrimidine-4-carboxylic acid.

Scientific Research Applications

Methyl 6-amino-5-bromopyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-bromopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors. The bromine and amino groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-chloropyrimidine-5-carboxylate
  • Methyl 6-amino-5-iodopyrimidine-4-carboxylate
  • Methyl 6-amino-5-fluoropyrimidine-4-carboxylate

Uniqueness

Methyl 6-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens might not. The bromine atom also influences the compound’s electronic properties, making it suitable for particular applications in materials science and medicinal chemistry.

Properties

IUPAC Name

methyl 6-amino-5-bromopyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZKVJLFUCDMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=N1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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